Ac-Phe-Arg-Oet AcOH

説明

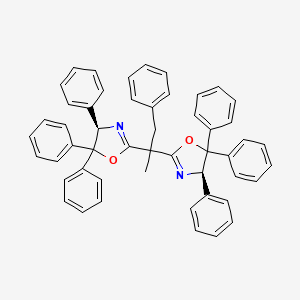

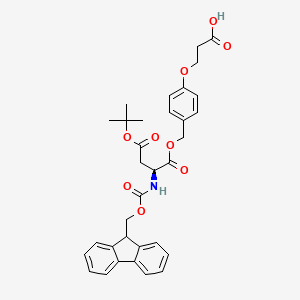

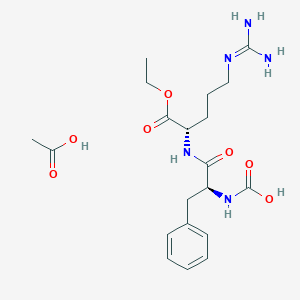

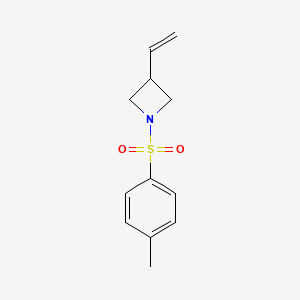

Ac-Phe-Arg-OEt AcOH is a biochemical used for proteomics research . It has a molecular formula of C19H29N5O4⋅C2H4O2 and a molecular weight of 451.52 . It can be used as a substrate for human urinary kallikrein .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H29N5O4⋅C2H4O2 . The average mass is 391.465 Da and the monoisotopic mass is 391.221954 Da .科学的研究の応用

Graphene Research

- Acetic acid (AcOH) is utilized in the synthesis of reduced graphene oxides (RG-Os), which have potential applications in electronic and optoelectronic devices. This research demonstrates the use of a novel reducing agent system (hydriodic acid with acetic acid - HI-AcOH) for the efficient reduction of RG-O in both solution and vapor phases, leading to mass production of highly conducting RG-Os. This method is significant for the advancement of graphene research and its application in flexible devices (Moon, Lee, Ruoff, & Hyoyoung, 2010).

Protease Analysis in Macrophages

- Research indicates that Ac-Phe-OEt, among other amino acid esters, can inhibit the phagocytic activity of macrophages. This finding is vital for understanding the mechanisms of immune response and could have implications in the development of therapeutic strategies targeting macrophage functions (Nihira & Koyama, 1983).

Green Chemistry in Pharmaceuticals

- The use of AcOH in green chemistry and its integration into pharmaceutical industry processes has been a key research area. The ACS Green Chemistry Institute and global pharmaceutical corporations have been focusing on incorporating green chemistry principles like using AcOH in more sustainable and environmentally friendly manufacturing processes (Constable et al., 2007).

Synthesis of Heterocycles

- Research on the synthesis of N-aryl-2H-indazoles and furans has shown the use of AcOH as an additive in Co(III)-catalyzed C–H bond functionalizations. This method is important for pharmaceutical, agrochemical, and materials research, as it allows for the assembly of heterocycles from simple inputs (Hummel & Ellman, 2014).

Cyclic Peptide Synthesis

- The synthesis of cyclic peptides, such as Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], involves the use of AcOH. This synthesis process is significant for creating potent new anti-inflammatory drugs, advancing the field of pharmaceuticals and therapeutic treatments (Reid, Abbenante, Taylor, & Fairlie, 2003).

Matrix Isolation Spectroscopy

- AcOH is used in the study of acetic acid-water complexes using FTIR matrix isolation spectroscopy. This research is fundamental in understanding molecular interactions and has potential atmospheric implications (Haupa, Bil, Barnes, & Mielke, 2015).

Nuclear Magnetic Resonance Study

- Research utilizing nuclear magnetic resonance (NMR) focuses on solvent dependence and side chain conformations of tyrosine and tryptophan derivatives, including Ac-Phe derivatives. This research provides insights into protein and peptide structures in different environments (Kobayashi, Higashijima, Sekido, & Miyazawa, 2009).

Fatty Acid Oxidation Studies

- AcOH has been studied for its role in upregulating genes for fatty acid oxidation enzymes in the liver. This research contributes to our understanding of body fat accumulation and its prevention (Kondo, Kishi, Fushimi, & Kaga, 2009).

特性

IUPAC Name |

acetic acid;[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-ethoxy-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O5.C2H4O2/c1-2-28-16(25)13(9-6-10-21-17(19)20)22-15(24)14(23-18(26)27)11-12-7-4-3-5-8-12;1-2(3)4/h3-5,7-8,13-14,23H,2,6,9-11H2,1H3,(H,22,24)(H,26,27)(H4,19,20,21);1H3,(H,3,4)/t13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXCDPRDASAGRP-IODNYQNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)